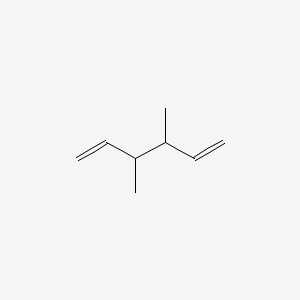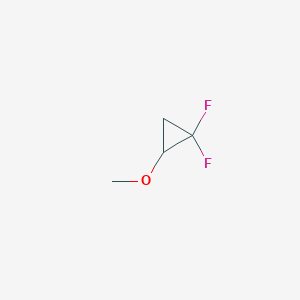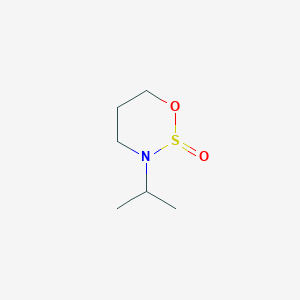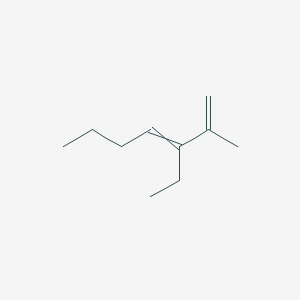
3,4-Dimethyl-1,5-hexadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1,5-hexadiene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 3,4-dimethyl-1,5-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,4-Dimethyl-1,5-hexadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding saturated hydrocarbon.
Substitution: It can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (e.g., Br2), acids (e.g., HCl)
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
3,4-Dimethyl-1,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of diene reactivity and mechanisms of pericyclic reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and polymers.
作用機序
The mechanism by which 3,4-Dimethyl-1,5-hexadiene exerts its effects depends on the specific reaction it undergoes. For example, in pericyclic reactions like the Cope rearrangement, the compound undergoes a [3,3]-sigmatropic shift, where the sigma bonds are rearranged through a concerted mechanism. This involves the formation of a cyclic transition state and the migration of substituents within the molecule.
類似化合物との比較
1,5-Hexadiene: Another diene with a similar structure but without the methyl groups at positions 3 and 4.
2,4-Hexadiene: A conjugated diene with double bonds at positions 2 and 4.
3,3-Dimethyl-1,5-hexadiene: A structural isomer with both methyl groups on the same carbon.
Uniqueness: 3,4-Dimethyl-1,5-hexadiene is unique due to the positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of substituents on diene chemistry.
特性
CAS番号 |
4894-63-7 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
3,4-dimethylhexa-1,5-diene |
InChI |
InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3 |
InChIキー |
BKVALJGAKNDDJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)



![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)

![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
